molecular formula C18H20ClN3O3S B2779146 N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 899747-44-5

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B2779146
CAS RN: 899747-44-5
M. Wt: 393.89
InChI Key: XWZINOWCZCEDHF-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as AG490, is a potent inhibitor of Janus kinase 2 (JAK2) and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

One notable application in medicinal chemistry involves compounds similar to N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, which exhibit potential as antimicrobial agents. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with structures related to the query compound, demonstrating in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These findings suggest that modifications of the N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide structure could yield promising antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Materials Science and Polymer Applications

In the realm of materials science, compounds containing thiophene units, akin to the thiophen-2-yl group in N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, have been utilized in the synthesis of conjugated polymers with interesting optical and electrochemical properties. Manjunatha et al. (2009) designed and synthesized a donor–acceptor type conjugated polymer derived from 3,4-diphenylthiophene, showcasing its potential for applications in photonic devices due to its optical limiting type absorptive nonlinearity and promising material characteristics for photonic applications (Manjunatha, Adhikari, Hegde, Suchand Sandeep, & Philip, 2009).

Organic Synthesis and Catalysis

Compounds structurally related to N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide have been applied in organic synthesis, particularly in the context of catalysis. De, Yin, and Ma (2017) explored the use of a catalyst system based on oxalamide for Goldberg amidation reactions, demonstrating efficiency in the arylation of lactams and oxazolidinones. This research highlights the versatility of oxalamide derivatives in facilitating complex organic transformations, suggesting that N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide could find similar applications in organic synthesis (De, Yin, & Ma, 2017).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-13-4-1-2-5-14(13)21-18(24)17(23)20-12-15(16-6-3-11-26-16)22-7-9-25-10-8-22/h1-6,11,15H,7-10,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZINOWCZCEDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

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